molecular formula C15H23Cl2N5O B12299587 N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride

Cat. No.: B12299587
M. Wt: 360.3 g/mol
InChI Key: IGPLNKWXGZDBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding sites, which is crucial for the enzymatic activity of CDKs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further drug development and research .

Properties

Molecular Formula

C15H23Cl2N5O

Molecular Weight

360.3 g/mol

IUPAC Name

N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride

InChI

InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H

InChI Key

IGPLNKWXGZDBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.